(R)-(-)-Mandelic acid
Overview
Description
(R)-mandelic acid is the (R)-enantiomer of mandelic acid. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a (R)-mandelate. It is an enantiomer of a (S)-mandelic acid.
(r)-Mandelic acid is a natural product found in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.
Mechanism of Action
Target of Action
It’s known that many small molecules interact with proteins or enzymes in the body to exert their effects . The exact targets of ®-Mandelic acid could be identified using techniques such as affinity-based pull-down methods and label-free techniques .
Mode of Action
For instance, it might bind to a protein, altering its function and triggering a cascade of biochemical reactions .
Biochemical Pathways
Small molecules can influence various biochemical transformations such as carboxylation, hydroxylation, and peroxidation . They can also modulate signal transduction pathways
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic effect . For instance, a compound with good absorption and minimal metabolism would have high bioavailability, making it more effective .
Result of Action
Small molecules can have various effects at the molecular and cellular levels, such as altering protein function, modulating signal transduction pathways, and affecting gene expression .
Action Environment
The action of ®-Mandelic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of many small molecules . Acidic environments can influence the stability and efficacy of the compound . Moreover, the presence of other molecules can also affect the action of ®-Mandelic acid .
Biochemical Analysis
Biochemical Properties
®-Mandelic acid participates in several biochemical reactions. It can act as a weak acid, donating a proton to a base, or as a nucleophile, participating in substitution reactions . The enzymes, proteins, and other biomolecules it interacts with are largely dependent on the specific context or reaction in which it is involved. For instance, in the context of skincare, ®-Mandelic acid interacts with enzymes in the skin to promote exfoliation and rejuvenation .
Cellular Effects
In terms of cellular effects, ®-Mandelic acid influences cell function primarily through its role as an alpha hydroxy acid. In skincare, for example, it helps to accelerate cell turnover by promoting the shedding of dead skin cells and the growth of new ones . This can lead to improvements in skin texture and tone, reduction of fine lines and wrinkles, and alleviation of acne .
Molecular Mechanism
The molecular mechanism of action of ®-Mandelic acid is largely dependent on its context of use. In skincare, it works by breaking down the bonds between dead skin cells, allowing them to be shed more easily. This process involves interactions with various biomolecules in the skin, potentially including enzyme inhibition or activation, and changes in gene expression related to skin cell growth and turnover .
Temporal Effects in Laboratory Settings
The effects of ®-Mandelic acid can change over time in laboratory settings. For instance, in skincare studies, the benefits of ®-Mandelic acid use, such as improved skin texture and reduced acne, often become more pronounced with continued use over several weeks . Additionally, ®-Mandelic acid is known for its stability, which makes it a popular choice in various formulations .
Dosage Effects in Animal Models
While specific studies on the dosage effects of ®-Mandelic acid in animal models are limited, research on alpha hydroxy acids more broadly suggests that these compounds can have varying effects at different dosages. For instance, low concentrations can promote skin cell turnover, while higher concentrations may have a peeling effect .
Transport and Distribution
As a small, polar molecule, it is likely that it can diffuse across cell membranes or be transported by certain types of transport proteins .
Subcellular Localization
Given its properties as a small, polar molecule, it is likely that it can diffuse across cell membranes and therefore be found in various compartments within the cell .
Properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046523 | |
Record name | D-(-)-Mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-71-2 | |
Record name | (-)-Mandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mandelic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Mandelic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-(-)-Mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-2-hydroxy-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDELIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL7YW1M9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-mandelic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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